molecular formula C14H16O4 B11725129 6-(4-Ethoxyphenyl)-4-oxohex-5-enoic acid

6-(4-Ethoxyphenyl)-4-oxohex-5-enoic acid

Cat. No.: B11725129
M. Wt: 248.27 g/mol
InChI Key: WVIFKBMCEYSBQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Ethoxyphenyl)-4-oxohex-5-enoic acid is a chemical compound of significant interest in pharmaceutical and biochemical research, particularly as a core template for developing novel enzyme inhibitors. It belongs to a class of substituted 4-oxo-crotonic acid derivatives, which have been identified as a promising scaffold for inhibitor design . Scientific studies on closely related analogues, such as the 4-methoxyphenyl derivative, have demonstrated potent inhibitory activity against essential bacterial enzymes like Protein Kinase B (PknB) from Mycobacterium tuberculosis , highlighting the therapeutic potential of this chemical series in antimicrobial development . The compound's structure features an α,β-unsaturated ketone core in a trans-configuration, which is essential for its biological activity and provides a reactive handle for further chemical modification . Researchers utilize this compound as a versatile building block for Structure-Activity Relationship (SAR) studies, exploring modifications on the carboxylic acid group, the ethylene bridge, and the 4-ethoxyphenyl ring to optimize potency and selectivity . Available for research applications, this product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

6-(4-ethoxyphenyl)-4-oxohex-5-enoic acid

InChI

InChI=1S/C14H16O4/c1-2-18-13-8-4-11(5-9-13)3-6-12(15)7-10-14(16)17/h3-6,8-9H,2,7,10H2,1H3,(H,16,17)

InChI Key

WVIFKBMCEYSBQB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)CCC(=O)O

Origin of Product

United States

Synthetic Methodologies and Derivatization Chemistry of 6 4 Ethoxyphenyl 4 Oxohex 5 Enoic Acid and Its Analogs

Established Synthetic Routes to 4-Oxohex-5-enoic Acid Derivatives

The synthesis of 4-oxohex-5-enoic acid derivatives is accessible through several established routes. These methods primarily involve condensation reactions, which are foundational in carbon-carbon bond formation, and have been adapted to produce a variety of analogs.

Condensation Reactions in the Formation of 6-Aryl-4-oxohex-5-enoic Acids

A primary and well-documented method for synthesizing 6-aryl-4-oxohex-5-enoic acids is through the condensation of an aromatic aldehyde with levulinic acid. nih.govresearchgate.net This reaction is typically catalyzed by a base, with piperidine (B6355638) and acetic acid in toluene being commonly employed. nih.govresearchgate.net The mechanism proceeds via the formation of a carbanion at the α-methyl group of levulinic acid, which then undergoes a nucleophilic addition to the carbonyl carbon of the aldehyde. A subsequent dehydration step affords the target (E)-6-aryl-4-oxohex-5-enoic acid derivatives. researchgate.net The use of a Dean-Stark apparatus for the azeotropic removal of water is often utilized to drive the reaction to completion. researchgate.net

Reactants Catalyst/Reagents Solvent Conditions Product
Aryl Aldehyde, Levulinic AcidPiperidine, Acetic AcidToluene or BenzeneReflux with azeotropic water removal6-Aryl-4-oxohex-5-enoic acid

Microwave-Assisted Aldol Condensation Strategies for 4-Oxo-2-butenoic Acid Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. For the synthesis of related 4-oxo-2-butenoic acid derivatives, microwave-assisted aldol condensation has proven effective. This strategy involves the reaction between a methyl ketone and glyoxylic acid. The reaction conditions can be tuned based on the nature of the ketone substrate. For aryl methyl ketones, p-toluenesulfonic acid is an effective catalyst, while for aliphatic ketones, a combination of pyrrolidine and acetic acid is preferred. This methodology provides a rapid and efficient route to 4-oxobutenoic acids, which are valuable synthetic intermediates.

Reactants Catalyst/Reagents Conditions Substrate Type Product
Methyl Ketone, Glyoxylic Acidp-Toluenesulfonic acidMicrowave irradiationAryl4-Oxo-2-butenoic acid derivative
Methyl Ketone, Glyoxylic AcidPyrrolidine, Acetic AcidMicrowave irradiationAliphatic4-Oxo-2-butenoic acid derivative

Targeted Synthesis of 6-(4-Ethoxyphenyl)-4-oxohex-5-enoic Acid

The targeted synthesis of this compound is achieved by applying the principles of condensation chemistry, specifically tailoring the choice of precursors and reaction conditions to favor the formation of the desired product.

Precursor Identification and Optimized Reagent Selection

The logical precursors for the synthesis of this compound via the established condensation route are 4-ethoxybenzaldehyde and levulinic acid. nih.govresearchgate.net The ethoxy group on the phenyl ring makes 4-ethoxybenzaldehyde an electron-rich aromatic aldehyde. The selection of reagents is crucial for optimizing the yield and purity of the product. Catalytic amounts of piperidine and acetic acid are effective in promoting the condensation. nih.govresearchgate.net The solvent choice, typically toluene or benzene, facilitates the azeotropic removal of the water byproduct, which is essential for maximizing the conversion. researchgate.net

Reaction Conditions and Scale-Up Considerations

The reaction is typically carried out under reflux conditions in toluene. nih.gov The use of a Dean-Stark trap is a critical component of the experimental setup to continuously remove water, thereby shifting the reaction equilibrium towards the product. researchgate.net For laboratory-scale synthesis, this setup is straightforward.

When considering a scale-up of this synthesis, several factors must be addressed. The efficiency of heat transfer and mass transfer becomes more critical in larger reactors. Maintaining a consistent reflux and efficient water removal are paramount to ensure reaction completion and minimize side product formation. The isolation and purification of the product, likely through crystallization or chromatography, would also need to be optimized for larger quantities.

Chemical Modifications and Transformations of the this compound Scaffold

The this compound molecule possesses several reactive functional groups, including a carboxylic acid, a ketone, and a carbon-carbon double bond, making it a versatile scaffold for further chemical modifications. smolecule.com

One of the primary transformations is the reduction of the α,β-unsaturated system. The arylidene double bond can be selectively reduced to yield the corresponding 6-aryl-4-oxohexanoic acid. nih.govresearchgate.net This is commonly achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere at room temperature. nih.govresearchgate.net

Other potential reactions based on the functional groups present include:

Nucleophilic addition to the carbonyl group at position four. smolecule.com

Electrophilic addition across the carbon-carbon double bond. smolecule.com

Condensation reactions with reagents like hydrazine to form hydrazone derivatives. smolecule.com

These transformations allow for the generation of a library of derivatives from the parent this compound scaffold.

Functional Group Reaction Type Reagents/Conditions Product
Alkene (C5=C6)Catalytic HydrogenationH₂, 10% Pd/C6-(4-Ethoxyphenyl)-4-oxohexanoic acid
Ketone (C4)Nucleophilic AdditionNucleophiles (e.g., Grignard reagents, organolithiums)Tertiary alcohol derivatives
Alkene (C5=C6)Electrophilic AdditionElectrophiles (e.g., HBr, Br₂)Halogenated derivatives
Ketone (C4)CondensationHydrazine derivativesHydrazone derivatives

Synthesis of Amide Derivatives and Esters

The carboxylic acid group of this compound is a primary site for derivatization, allowing for the synthesis of a variety of esters and amides. These transformations are typically achieved through standard condensation reactions.

Esterification can be accomplished by reacting the parent acid with various alcohols under acidic conditions (e.g., using sulfuric acid or p-toluenesulfonic acid as a catalyst) or by using coupling agents.

Amidation involves the reaction of the carboxylic acid with primary or secondary amines. This conversion is often facilitated by activating the carboxylic acid, for instance, by converting it to a more reactive acid chloride using reagents like thionyl chloride or oxalyl chloride. mdpi.com The resulting acid chloride readily reacts with an amine to form the corresponding amide. Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to directly form the amide bond from the carboxylic acid and amine, often in the presence of an activating agent like N-hydroxysuccinimide (NHS). researchgate.net More modern methods include the use of borane complexes to activate the carboxylic acid, generating triacyloxyboranes which then react efficiently with amines and alcohols. researchgate.net For reactions where preserving stereochemistry is critical, specific methods using oxalyl chloride and a catalytic amount of triphenylphosphine oxide have been developed to prevent racemization. organic-chemistry.org

The table below illustrates a selection of potential amide and ester derivatives synthesized from the parent compound.

ReactantProduct ClassDerivative Name
EthanolEsterEthyl 6-(4-ethoxyphenyl)-4-oxohex-5-enoate
Benzyl alcoholEsterBenzyl 6-(4-ethoxyphenyl)-4-oxohex-5-enoate
AmmoniaPrimary Amide6-(4-Ethoxyphenyl)-4-oxohex-5-enamide
AnilineSecondary AmideN-phenyl-6-(4-ethoxyphenyl)-4-oxohex-5-enamide
PiperidineTertiary Amide1-(6-(4-Ethoxyphenyl)-4-oxohex-5-enoyl)piperidine

Intramolecular Cyclization Pathways to Furan-2(3H)-ones

The this compound structure contains the necessary functional groups for intramolecular cyclization to form heterocyclic systems, most notably furan-2(3H)-ones (also known as γ-crotonolactones). This transformation typically involves the intramolecular attack of the carboxylate's enol or enolate form onto the carbonyl carbon at the C-4 position.

This cyclization can be promoted under various conditions. For instance, treatment with dehydrating agents like acetic anhydride can facilitate the ring closure of related 4-oxo acids to form the furanone ring. researchgate.net In some synthetic routes for related 6-aryl-4-oxohexanoic acids, lactone derivatives have been observed as by-products, indicating a propensity for this type of cyclization. nih.gov For analogs such as substituted 2-hydrazono-4-oxobutanoic acids, intramolecular cyclization to form 3-hydrazonofuran-2(3H)-ones has been effectively achieved using propionic anhydride. researchgate.netresearchgate.net The resulting 5-(4-ethoxyphenyl)-3-substituted-furan-2(3H)-one is a key intermediate that can be used for further derivatization. Furanones are a significant class of compounds, and their synthesis from acyclic precursors is a well-established strategy in heterocyclic chemistry. researchgate.netresearchgate.net

Decyclization Reactions of Cyclic Precursors to Acyclic Derivatives

An important aspect of the chemistry of furan-2(3H)-ones, the cyclic precursors formed from this compound, is their susceptibility to ring-opening reactions. This decyclization is typically achieved through nucleophilic attack on the ester carbonyl group, cleaving the lactone ring and yielding a variety of acyclic derivatives. researchgate.netresearchgate.net This reactivity makes furanones valuable synthetic intermediates.

Key decyclization reactions include:

Hydrolysis: Treatment with aqueous acid or base will hydrolyze the lactone to regenerate the parent 4-oxo-enoic acid. This ring-opening is a fundamental reaction in the chemistry of furans and their derivatives. acs.orgnih.gov

Aminolysis: Reaction with primary or secondary amines, such as benzylamine, can open the ring to form the corresponding N-substituted amides. researchgate.net

Hydrazinolysis: The use of hydrazine hydrate as a nucleophile results in the formation of acid hydrazides. researchgate.net These hydrazide derivatives are themselves versatile precursors for the synthesis of other heterocyclic systems. researchgate.net

These decyclization pathways significantly expand the range of accessible derivatives, allowing for the conversion of the cyclic furanone back into a linear structure with new functional groups appended.

Introduction of Diverse Heterocyclic Moieties onto the Core Structure

The reactive functional groups within this compound and its derivatives serve as handles for the construction of more complex molecules featuring diverse heterocyclic rings. The α,β-unsaturated ketone system is particularly useful for this purpose, often acting as a key building block in condensation reactions.

For instance, reacting the 4-oxo acid scaffold with various binucleophilic reagents can lead to the formation of a wide array of five- and six-membered heterocycles. nih.gov

Pyrazoles: Condensation with hydrazine or substituted hydrazines can yield pyrazole derivatives. researchgate.net

Pyrimidines: Reaction with urea, thiourea, or guanidine can lead to the formation of pyrimidine, pyrimidine-2-thione, or 2-aminopyrimidine rings, respectively. researchgate.netresearchgate.net

Isoxazoles: Treatment with hydroxylamine (B1172632) hydrochloride can form isoxazole derivatives. researchgate.net

1,3,4-Oxadiazoles and Triazoles: Acyclic acid hydrazides, obtained from the ring-opening of furanone intermediates, can be used as precursors to synthesize 1,3,4-oxadiazoles and triazolones. researchgate.net

The table below summarizes some of the heterocyclic systems that can be synthesized from the core structure or its immediate derivatives.

Reagent(s)Heterocyclic Ring FormedResulting Derivative Class
Hydrazine HydratePyrazole3-(4-Ethoxyphenyl)-5-(2-carboxyethyl)pyrazole
ThioureaPyrimidine-2-thione4-(4-Ethoxyphenyl)-6-(2-carboxyethyl)pyrimidine-2-thione
HydroxylamineIsoxazole3-(4-Ethoxyphenyl)-5-(2-carboxyethyl)isoxazole
Guanidine2-Aminopyrimidine2-Amino-4-(4-ethoxyphenyl)-6-(2-carboxyethyl)pyrimidine

Advanced Spectroscopic and Analytical Characterization of 6 4 Ethoxyphenyl 4 Oxohex 5 Enoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Table 1: Predicted ¹H NMR Data for 6-(4-Ethoxyphenyl)-4-oxohex-5-enoic acid

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Coupling Constant (J) in Hz
Carboxylic Acid (-COOH) 10.0 - 12.0 Singlet (broad) 1H -
Vinylic Proton (-CH=) 6.5 - 7.5 Doublet 1H 15-17 (trans)
Vinylic Proton (-CH=) 6.0 - 6.5 Doublet 1H 15-17 (trans)
Aromatic Protons (-C₆H₄-) 6.8 - 7.5 Multiplet 4H -
Methylene (B1212753) Protons (-OCH₂CH₃) 3.9 - 4.2 Quartet 2H ~7.0
Methylene Protons (-CH₂COO-) 2.8 - 3.1 Triplet 2H ~7.0
Methylene Protons (-COCH₂-) 2.5 - 2.8 Triplet 2H ~7.0
Methyl Protons (-OCH₂CH₃) 1.3 - 1.5 Triplet 3H ~7.0

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within a molecule. For this compound, distinct signals would be expected for the carbonyl carbons of the ketone and carboxylic acid, the aromatic and vinylic carbons, and the aliphatic carbons of the ethoxy and hexanoic acid moieties.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Ketone Carbonyl (-C=O) 195 - 210
Carboxylic Acid Carbonyl (-COOH) 170 - 185
Aromatic Carbon (-C-O) 155 - 165
Vinylic Carbons (-CH=CH-) 110 - 150
Aromatic Carbons (-C-H) 114 - 135
Aromatic Carbon (-C-) 125 - 135
Methylene Carbon (-OCH₂-) 60 - 70
Methylene Carbons (-CH₂-) 25 - 45
Methyl Carbon (-CH₃) 10 - 20

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular framework, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

COSY (¹H-¹H Correlation Spectroscopy): This experiment would establish the coupling relationships between adjacent protons. For instance, it would show correlations between the vinylic protons, between the methylene protons of the hexanoic acid chain, and between the ethyl protons of the ethoxy group.

Detailed experimental 2D NMR data for this compound were not found in the reviewed literature.

Vibrational Spectroscopy for Functional Group Identification and Confirmation.

Vibrational spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

Table 3: Predicted FTIR Data for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Vibration Type
Carboxylic Acid O-H 2500-3300 (broad) Stretching
C-H (Aromatic/Vinylic) 3000-3100 Stretching
C-H (Aliphatic) 2850-3000 Stretching
Ketone C=O 1685-1710 Stretching
Carboxylic Acid C=O 1700-1725 Stretching
C=C (Vinylic) 1600-1650 Stretching
C=C (Aromatic) 1450-1600 Stretching
C-O (Ether) 1200-1300 (asymmetric) & 1000-1100 (symmetric) Stretching

Mass Spectrometry for Molecular Weight Verification and Fragmentation Analysis.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₄H₁₆O₄), the expected molecular weight is approximately 248.28 g/mol . bldpharm.com

In a mass spectrum, the molecular ion peak (M⁺) would be observed, confirming the molecular weight. The fragmentation pattern would likely involve characteristic losses, such as the loss of the ethoxy group, the carboxylic acid group, or cleavage at the keto-group, providing further evidence for the proposed structure. Specific experimental mass spectrometry data and detailed fragmentation analysis for this compound were not available in the searched literature.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for the purification and purity assessment of this compound. Both high-performance liquid chromatography and gas chromatography play vital roles in ensuring the quality of the compound.

High-performance liquid chromatography (HPLC) is the premier method for determining the purity of this compound. Method development for this compound typically involves optimizing the separation on a reversed-phase column, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar. nih.gov

The key parameters to optimize in HPLC method development include the mobile phase composition, pH, gradient, and flow rate. For an acidic compound like this compound, suppressing the ionization of the carboxylic acid group by acidifying the mobile phase (e.g., with formic or acetic acid) is crucial for achieving sharp, symmetrical peaks. nih.govhelixchrom.com A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is often employed to ensure the efficient elution of the target compound while separating it from impurities with different polarities. sielc.com

Illustrative HPLC Purity Assessment Method:

Parameter Value
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient 30% B to 100% B over 20 minutes
Flow Rate 1.0 mL/min

| Detection | UV at 254 nm |

Gas chromatography (GC) is primarily used to detect and quantify volatile impurities that may be present in a sample of this compound. These could include residual solvents from the synthesis process or volatile by-products. The sample is dissolved in a suitable solvent and injected into the GC, where the volatile components are separated based on their boiling points and affinity for the stationary phase. A flame ionization detector (FID) is commonly used for detection due to its high sensitivity for organic compounds.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to verify the elemental composition of a purified sample of this compound. azom.com This method determines the percentage by mass of carbon, hydrogen, and oxygen in the compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula (C14H16O4). bldpharm.com A close agreement between the experimental and theoretical values provides strong evidence of the compound's purity and correct elemental composition. velp.commt.com

Theoretical vs. Expected Experimental Elemental Analysis Data:

Element Theoretical Percentage (%) Expected Experimental Range (%)
Carbon (C) 67.73 67.50 - 68.00
Hydrogen (H) 6.50 6.40 - 6.60

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Conjugated Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectrophotometry is a powerful analytical technique used to investigate the electronic transitions within a molecule. For compounds like this compound, which possess a conjugated system, UV-Vis spectroscopy provides valuable insights into the structure and electronic properties of the chromophore. The conjugated system, formed by the alternating double and single bonds in the α,β-unsaturated ketone and the aromatic ring, is responsible for the characteristic absorption of UV and visible light.

The absorption of UV-Vis radiation promotes electrons from the ground state to a higher energy excited state. In molecules with conjugated systems, the most significant electronic transitions are the π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. The extended π-conjugation in this compound and its derivatives, involving the phenyl ring, the carbonyl group, and the carbon-carbon double bond, leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). analis.com.my This results in the absorption of light at longer wavelengths (bathochromic or red shift), often extending into the near-UV and visible regions of the electromagnetic spectrum. researchgate.net

Detailed Research Findings

The UV-Vis spectrum of a compound is typically characterized by its wavelength of maximum absorption (λmax) and the molar absorptivity (ε) at that wavelength. The λmax value is indicative of the energy required for the electronic transition, while the molar absorptivity is a measure of the probability of that transition occurring. For π → π* transitions in conjugated systems, the molar absorptivity is generally high (typically > 10,000 L mol⁻¹ cm⁻¹), whereas for the symmetry-forbidden n → π* transitions, it is much lower (typically < 1,000 L mol⁻¹ cm⁻¹).

The solvent in which the analysis is performed can also significantly influence the UV-Vis spectrum. Polar solvents can interact with the solute molecules, stabilizing either the ground or the excited state, leading to shifts in the absorption maxima. For instance, in polar solvents, the n → π* transition often undergoes a hypsochromic (blue) shift, while the π → π* transition may show a bathochromic (red) shift. nih.gov

Illustrative UV-Vis Absorption Data for Structurally Related Chalcone (B49325) Derivatives

The following interactive table presents typical UV-Vis absorption data for chalcone derivatives with structural similarities to this compound, illustrating the effect of conjugation and substitution on the electronic transitions.

CompoundSolventλmax (nm)Molar Absorptivity (ε, M⁻¹ cm⁻¹)Electronic Transition
ChalconeEthanol28920,000π → π
4-Methoxy-chalconeMethanol32325,000π → π
4'-Ethoxy-chalconeDichloromethane31522,500π → π
4-Hydroxy-chalconeEthanol31821,000π → π

Note: The data in this table is representative of values found for chalcone derivatives and serves to illustrate the expected spectroscopic behavior. Actual experimental values for this compound may vary.

The analysis of the conjugated chromophore in this compound and its derivatives through UV-Vis spectrophotometry, often complemented by computational methods like Time-Dependent Density Functional Theory (TD-DFT), allows for a detailed understanding of their electronic structure and properties. tandfonline.com This information is crucial for applications where the interaction of the molecule with light is important.

Computational and Theoretical Investigations of 6 4 Ethoxyphenyl 4 Oxohex 5 Enoic Acid and Its Analogs

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. nih.govtjnpr.org This method is instrumental in predicting the binding mode and affinity of a compound, providing insights into its potential biological activity.

Ligand-Protein Interaction Profiling for Specific Biological Targets (e.g., CB2 receptor, COX-2, PknB)

Molecular docking studies are used to screen ligands against various biological targets to profile their potential interactions.

Cannabinoid Type 2 (CB2) Receptor: The CB2 receptor, found primarily in the immune system, is a G protein-coupled receptor. lumirlab.comnih.gov Docking studies of potential ligands into the CB2 receptor's binding pocket help identify compounds that could modulate immune or inflammatory responses. nih.gov The flexibility of the CB2 binding pocket allows it to accommodate a wide array of chemical scaffolds. nih.gov

Cyclooxygenase-2 (COX-2): As a key enzyme in the inflammatory pathway, COX-2 is a major target for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov Docking simulations can predict whether a compound like 6-(4-Ethoxyphenyl)-4-oxohex-5-enoic acid could fit into the COX-2 active site and act as an inhibitor. nih.gov

Protein Kinase B (PknB): PknB is an essential serine/threonine protein kinase in Mycobacterium tuberculosis, involved in cell division and metabolism, making it a critical target for developing new anti-tuberculosis drugs. nih.govnih.gov In silico protocols, including docking and molecular dynamics, are employed to identify new PknB inhibitors by predicting how they occupy the adenine-binding pocket of the enzyme. nih.govmdpi.com

Prediction of Binding Affinities and Preferred Binding Modes

Docking algorithms calculate a score, often expressed as binding energy (e.g., in kcal/mol), which estimates the binding affinity between the ligand and the protein. nih.gov Lower binding energy values typically indicate a more stable and favorable interaction.

For example, a hypothetical docking study of this compound and its analogs against the COX-2 enzyme would yield results that can be tabulated to compare their potential efficacy. The binding affinity (ΔG) and inhibition constant (Ki) are key metrics derived from these studies. unair.ac.id

Table 1: Example of Predicted Binding Affinities from Molecular Docking (Note: This table is illustrative. Data is based on findings for other COX-2 inhibitors and does not represent actual results for the specified compounds.)

CompoundTarget ProteinBinding Affinity (ΔG) (kcal/mol)Predicted Inhibition Constant (Ki) (nM)
This compound COX-2-9.864.4
Analog A (Methoxy substitution)COX-2-10.235.4
Analog B (Halo-substitution)COX-2-9.954.7
Mefenamic Acid (Reference Ligand)COX-2-9.1150.2

Detailed Analysis of Key Intermolecular Interactions

A crucial part of docking analysis is the detailed examination of the interactions between the ligand and the amino acid residues in the protein's binding site. These interactions govern the specificity and stability of the binding.

Hydrogen Bonding: These are critical for anchoring the ligand in the correct orientation. For PknB inhibitors, hydrogen bonds with residues like GLU93 and VAL95 are often observed. mdpi.com

Aromatic and π-π Interactions: The ethoxyphenyl group of the target compound could engage in π-π stacking or other aromatic interactions with residues like Phenylalanine (PHE) or Tyrosine (TYR) in the binding pocket of targets like COX-2 or PknB. mdpi.com

Hydrophobic Interactions: The aliphatic chain and phenyl ring of the compound would likely form hydrophobic interactions with nonpolar residues within the target's binding site, such as Leucine (Leu) and Valine (Val), which are noted as key interacting residues in PknB. nih.gov

Steric Clashes: Docking can also identify unfavorable steric clashes where parts of the ligand and protein occupy the same space, which would destabilize the complex.

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

SAR studies correlate the chemical structure of a compound with its biological activity. Computationally, this involves comparing the docking results and predicted activities of a series of related compounds (analogs).

Impact of Substituent Variations on Molecular Recognition and Functional Response

By systematically modifying the functional groups on the parent molecule, researchers can understand their influence on binding and activity. For this compound, key variations could include:

Modifying the Ethoxy Group: Changing the ethoxy (-OCH2CH3) group on the phenyl ring to other alkoxy groups (e.g., methoxy), a hydroxyl group, or a halogen could significantly alter hydrogen bonding capabilities and electronic properties, thereby affecting binding affinity.

Altering the Carboxylic Acid Chain: Modifying the length or rigidity of the oxohexenoic acid chain could impact how the molecule fits into the binding pocket and interacts with key residues.

Substituting the Phenyl Ring: Adding electron-donating or electron-withdrawing groups to the phenyl ring can modulate the molecule's electronic profile and interaction potential.

Table 2: Example of a Structure-Activity Relationship (SAR) Summary (Note: This table is a hypothetical representation of SAR findings.)

Compound SeriesR-Group on Phenyl RingObservationImplication for Activity
Ethoxyphenyl Analogs -OCH2CH3 (Ethoxy)Baseline activityFavorable hydrophobic and potential H-bond acceptor interactions
-OCH3 (Methoxy)Increased binding affinityPotentially improved fit or electronic interaction
-OH (Hydroxy)Decreased binding affinityMay introduce unfavorable steric or electronic effects
-Cl (Chloro)Similar or slightly increased affinityEnhances hydrophobic character, may alter electronic distribution

Stereochemical Influence on Binding and Biological Engagement

Stereochemistry, the 3D arrangement of atoms, can have a profound impact on biological activity. The double bond in the hexenoic acid chain of the target compound can exist as either an E or Z isomer. Furthermore, if any chiral centers are introduced into analogs, they would exist as different enantiomers or diastereomers. Computational docking can assess these different stereoisomers independently. It is common for one isomer to have a significantly higher binding affinity than another because the precise 3D shape is critical for fitting into the highly specific binding site of a protein.

Pharmacophore Modeling and Feature-Based/Field-Based Ligand Design

Pharmacophore modeling is a cornerstone of rational drug design, allowing for the identification of the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For this compound and its analogs, which share the chalcone-like scaffold (an α,β-unsaturated carbonyl system linking two aromatic rings), pharmacophore models can be developed based on a set of known active compounds. nih.govacs.org

A typical pharmacophore model for chalcone (B49325) derivatives often includes features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. longdom.orgnih.gov For instance, a four-point pharmacophore model developed for a series of chalcone derivatives with antibacterial activity identified two hydrogen bond acceptors and two aromatic rings as crucial for activity. acs.org Another study on chalcone analogs as calcium channel blockers highlighted the importance of hydrogen bond donors, acceptors, and hydrophobic groups. nih.gov

In the case of this compound, the key pharmacophoric features would likely include:

An aromatic ring (the ethoxyphenyl group).

A hydrogen bond acceptor (the keto-oxygen).

Another hydrogen bond acceptor (the carboxylic acid carbonyl oxygen).

A hydrogen bond donor (the carboxylic acid hydroxyl group).

A hydrophobic region (the ethyl group).

These features can be mapped onto a 3D model, providing a template for the design of new analogs with potentially enhanced activity. Feature-based ligand design can then be employed to create novel molecules that fit this pharmacophoric hypothesis, while field-based methods can be used to compare the electrostatic and steric fields of new designs with those of known active compounds.

Table 1: Common Pharmacophoric Features of Chalcone Analogs

Pharmacophoric FeatureDescriptionPotential Role in Binding
Aromatic RingThe phenyl or substituted phenyl groups.π-π stacking or hydrophobic interactions with the receptor.
Hydrogen Bond AcceptorTypically the carbonyl oxygen of the enone system.Formation of hydrogen bonds with amino acid residues in the binding site.
Hydrogen Bond DonorCan be present as hydroxyl or other suitable substituents on the aromatic rings.Formation of hydrogen bonds with amino acid residues.
Hydrophobic GroupAlkyl or other nonpolar substituents.Engagement in hydrophobic interactions within the binding pocket.

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like this compound. nih.gov These methods provide detailed information about molecular orbitals, charge distribution, and the energies of different molecular states.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. acs.org The energies of the HOMO and LUMO, as well as their spatial distribution, are key to understanding a molecule's reactivity.

For this compound, the α,β-unsaturated ketone system is a region of significant electronic interest. The HOMO is typically located on the more electron-rich parts of the molecule, such as the ethoxyphenyl ring, while the LUMO is often centered on the enone moiety, making it susceptible to nucleophilic attack. The carboxylic acid group also influences the electronic properties, potentially acting as both a hydrogen bond donor and acceptor.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. DFT calculations can be used to determine these energy levels and visualize the orbitals, providing insights into how the molecule might interact with biological targets or participate in chemical reactions. nih.gov For example, understanding the FMOs can help predict the outcomes of cycloaddition reactions or Michael additions involving the enone system. nih.gov

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformers of the molecule and the energy barriers between them. ufms.brnih.govnih.gov

For chalcone-like structures, a key conformational feature is the relative orientation of the two aromatic rings and the enone bridge. This can lead to different conformers, often referred to as s-cis and s-trans, based on the dihedral angle around the single bond between the carbonyl group and the α-carbon. ufms.br

Computational methods, such as potential energy surface (PES) scans, can be performed by systematically rotating specific dihedral angles and calculating the energy at each step. nih.gov This allows for the mapping of the conformational energy landscape and the identification of local and global energy minima, which correspond to the stable conformers. Studies on various chalcone derivatives have shown that the s-trans conformer is often more stable, but the energy difference between conformers can be small, and both may be present at room temperature. nih.gov The presence of substituents on the aromatic rings can influence the conformational preferences and the rotational energy barriers. ufms.br

Table 2: Representative Conformational Data for a Chalcone Analog

ConformerDihedral Angle (Cα-Cβ-Cγ-Cδ)Relative Energy (kcal/mol)Population (%)
s-trans~180°0.0075
s-cis~0°1.2025

Note: This table provides illustrative data based on typical findings for chalcone derivatives and does not represent experimentally determined values for this compound.

Homology Modeling and Receptor Characterization in the Context of Ligand Binding

When the experimental structure of a biological target (e.g., an enzyme or receptor) is unknown, homology modeling can be used to construct a three-dimensional model based on the known structure of a homologous protein. nih.govnih.govtandfonline.com This technique is particularly useful for understanding the potential interactions between a ligand, such as this compound, and its biological target.

The process of homology modeling involves several steps:

Template Selection: Identifying a protein with a known 3D structure and a high degree of sequence similarity to the target protein.

Sequence Alignment: Aligning the amino acid sequence of the target protein with that of the template.

Model Building: Constructing the 3D model of the target protein based on the alignment with the template structure.

Model Refinement and Validation: Optimizing the geometry of the model and assessing its quality using various stereochemical checks. nih.govtandfonline.com

Once a reliable model of the target receptor is generated, molecular docking simulations can be performed to predict the binding mode of this compound within the active site. These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. nih.govtandfonline.com

For example, if this compound were to target an enzyme like aldo-keto reductase, homology modeling could be used to build a model of the enzyme, followed by docking studies to understand how the compound and its analogs might bind in the active site. nih.govnih.gov This information is invaluable for structure-based drug design, enabling the optimization of the ligand to improve its potency and selectivity. Molecular dynamics simulations can further refine the docked complex, providing insights into the stability of the ligand-receptor interactions over time. nih.govtandfonline.comrsc.org

Mechanistic Research on Biological Target Engagement of 6 4 Ethoxyphenyl 4 Oxohex 5 Enoic Acid Analogs

Modulation of Cannabinoid Receptor (CB1/CB2) Systems by Hexenoic Acid Amides

Research into the endogenous cannabinoid system has identified specific structural features that govern the interaction of lipid-based signaling molecules with cannabinoid receptors CB1 and CB2. While direct studies on hexenoic acid amides derived from 6-(4-Ethoxyphenyl)-4-oxohex-5-enoic acid are not extensively documented, the principles of ligand-receptor engagement can be inferred from extensive structure-activity relationship (SAR) studies on endogenous cannabinoids like anandamide (N-arachidonoylethanolamine) and other related long-chain fatty acid amides.

In Vitro Binding Affinity to CB1 and CB2 Receptors

The binding affinity of ligands to cannabinoid receptors is a crucial determinant of their biological activity. Endogenous ligands, which are typically unsaturated fatty acid amides, exhibit varying affinities for CB1 and CB2 receptors. For a fatty acid amide to achieve high-affinity binding to the CB1 receptor, the presence of the amide carbonyl group is essential. nih.gov Simple alkyl esters or compounds lacking this feature generally show significantly reduced or no affinity. nih.gov

The structure of the fatty acid chain, including its length and degree of unsaturation, also plays a critical role. Anandamide, with its 20-carbon chain and four cis double bonds, binds to the CB1 receptor with notable affinity. Other endogenous polyunsaturated fatty acid ethanolamides, such as N-homo-γ-linolenoylethanolamine and N-docosatetraenoylethanolamine, also bind with high affinity to the CB1 receptor. nih.gov While anandamide has a lower affinity for the CB2 receptor, other endocannabinoids like 2-arachidonoylglycerol (2-AG) bind effectively to both. nih.gov This suggests that modifications to the hexenoic acid backbone and the amide headgroup of this compound analogs would be critical in determining their potential binding affinities to CB1 and CB2 receptors.

Table 1: Representative Binding Affinities of Endocannabinoids and Synthetic Analogs

Compound CB1 Receptor (Kᵢ, nM) CB2 Receptor (Kᵢ, nM)
Anandamide (AEA) 78.2 >1000
2-Arachidonoylglycerol (2-AG) 472 1400
WIN55212-2 (Synthetic Agonist) 1.9 0.28

This table presents data for well-characterized cannabinoid ligands to illustrate the range of binding affinities observed and is not representative of the specific titular compound.

Ligand-Receptor Interaction Dynamics and Selectivity

The selectivity of a ligand for CB1 versus CB2 receptors is governed by subtle differences in the amino acid sequences and three-dimensional structures of the receptor binding pockets. The high lipophilicity of endocannabinoid-like molecules means they likely approach the receptor through the cell membrane. Computational models and experimental data suggest that these flexible molecules adopt specific conformations to fit into the receptor's binding cavity.

For long-chain fatty acid amides, the interaction is characterized by hydrophobic interactions between the acyl chain and non-polar residues within the transmembrane helices of the receptor. The ethanolamide headgroup typically forms hydrogen bonds with key polar residues, anchoring the ligand in the binding site. The differentiation between CB1 and CB2 affinity often arises from differences in the volume and shape of the binding pocket. The CB1/CB2 classical/non-classical cannabinoid SAR literature clearly shows a difference in recognition of side chains between CB1 and CB2. nih.gov Therefore, the 4-ethoxyphenyl group on a hexenoic acid amide backbone would be expected to significantly influence these hydrophobic interactions, potentially conferring a unique selectivity profile for either CB1 or CB2.

Inhibition Mechanisms of Cyclooxygenase-2 (COX-2) Pathways by Related Heterocyclic Derivatives

The enzyme cyclooxygenase (COX) is a key target for nonsteroidal anti-inflammatory drugs (NSAIDs). There are two main isoforms, COX-1 and COX-2. While COX-1 is involved in physiological "housekeeping" functions, COX-2 is inducible and plays a major role in inflammation. nih.gov Selective inhibition of COX-2 is a desirable therapeutic goal to reduce the side effects associated with non-selective NSAIDs.

COX-2 Inhibitory Potential and Structural Determinants

The development of selective COX-2 inhibitors has revealed key structural features necessary for potent and selective activity. A primary determinant of selectivity is the difference in the active site channels of the two isoforms. The active site of COX-2 is approximately 20% larger than that of COX-1, primarily due to the substitution of a valine (Val523 in COX-2) for a bulkier isoleucine residue in COX-1. nih.gov This creates an additional, accessible side pocket in the COX-2 active site.

Many potent and selective COX-2 inhibitors are diaryl heterocycles. These compounds typically feature a central ring system (e.g., pyrazole, furanone) with two adjacent aryl groups. One of the aryl groups often bears a p-sulfonamide (SO₂NH₂) or methylsulfonyl (SO₂Me) moiety, which is small enough to fit into the selective side pocket of COX-2, an interaction that is sterically hindered in COX-1. nih.gov Heterocyclic derivatives of this compound could potentially be designed to mimic this structural arrangement, with the ethoxyphenyl group and a modified hexenoic acid chain forming the diaryl-like scaffold necessary for selective COX-2 inhibition.

Table 2: COX-2 Inhibitory Activity of Representative Selective Inhibitors

Compound COX-2 IC₅₀ (µM) COX-1 IC₅₀ (µM) Selectivity Index (COX-1/COX-2)
Celecoxib 0.04 15 375
Rofecoxib 0.018 >100 >5555

This table provides data for well-known COX inhibitors to illustrate typical inhibitory concentrations and selectivity, not for the specific titular compound.

Interactions with Mycobacterium tuberculosis Protein Kinase B (PknB)

The emergence of drug-resistant strains of Mycobacterium tuberculosis has driven the search for novel drug targets. Protein kinase B (PknB) is an essential serine/threonine protein kinase in M. tuberculosis that is crucial for regulating cell growth and division, making it an attractive target for new anti-tuberculosis agents. nih.govnih.gov

PknB inhibitors are typically designed to be ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase domain, preventing the enzyme from utilizing its natural substrate, ATP. nih.govpasteur.fr High-throughput and in silico screening efforts have been employed to identify compounds that can effectively occupy this pocket. nih.govnih.gov Structural studies of the PknB kinase domain have revealed the key features of this ATP-binding site. It is a well-defined pocket, and inhibitors that bind here often form hydrogen bonds with the "hinge region" of the kinase, a flexible loop that connects the two lobes of the catalytic domain.

In silico screening studies have identified key residues within the adenine-binding pocket of PknB that are crucial for inhibitor interaction. These include Leu17, Val26, Tyr94, and Met155. nih.govnih.gov A successful inhibitor must have a scaffold that can present functional groups in the correct orientation to interact with these residues. While there is no direct research on the interaction of this compound with PknB, its structure contains both hydrophobic (ethoxyphenyl) and polar (carboxylic acid) regions. These features could serve as a starting point for designing more complex molecules that could fit into the ATP-binding pocket and establish the necessary interactions to inhibit PknB activity. The design of such inhibitors would focus on creating a molecule that mimics the binding of the adenine portion of ATP, thereby competing for the active site.

PknB Inhibition Profile of Structurally Related 4-Oxo-Crotonic Acid Derivatives

Research into the inhibition of Mycobacterium tuberculosis (M. tb) has identified Protein Kinase B (PknB) as an essential serine/threonine protein kinase vital for cell division and the biosynthesis of the cell wall. nih.gov A high-throughput screening effort identified a lead compound, (E)-methyl-4-(4-methoxyphenyl)-4-oxobut-2-enoate, referred to as YH-8, which possesses a (E)-4-oxo-crotonic acid scaffold. researchgate.net This discovery prompted further investigation into a series of substituted 4-oxo-crotonic acid derivatives to explore their structure-activity relationship (SAR) as PknB inhibitors. nih.govfrontiersin.org

The inhibitory activities of these derivatives were evaluated, revealing a range of potencies. The initial lead compound, YH-8, exhibited an IC50 value of 20.2 µM. researchgate.net Subsequent modifications to the aryl group of the scaffold led to compounds with significantly improved enzyme affinity. For instance, derivatives featuring electron-withdrawing substituents on the benzene ring demonstrated potency that was approximately four times greater than that of the original hit compound. nih.govresearchgate.net Specifically, compounds with 4-nitrophenyl, 4-bromophenyl, and 2,4-dichlorophenyl substitutions showed IC50 values of 4.4 µM, 5.4 µM, and 5.6 µM, respectively. researchgate.net Conversely, replacing the aryl group with an alkyl group was found to be detrimental to the inhibitory activity. researchgate.net

The following table summarizes the PknB inhibitory activity for a selection of 4-oxo-crotonic acid derivatives. researchgate.net

CompoundSubstituent (Aryl Group)IC50 (µM)
YH-8 (Lead Compound)4-methoxyphenyl20.2
11aphenyl14.1
11e4-methylphenyl19.1
11f4-chlorophenyl10.5
11n2,4-dichlorophenyl5.6
11o4-nitrophenyl4.4
11p4-bromophenyl5.4
11tcyclohexyl38.4

Identification of Essential Structural Features for PknB Modulation

Through structure-activity relationship (SAR) studies, several key structural features have been identified as essential for the potent inhibition of PknB by 4-oxo-crotonic acid derivatives. nih.govfrontiersin.org The core chemical scaffold and its stereochemistry are of primary importance.

The foundational elements required for activity against PknB are the α,β-unsaturated ketone scaffold and a "trans-" configuration of the double bond. nih.govresearchgate.net These features appear to be critical for the molecule's interaction with the kinase's active site.

Further investigations focused on modifications of the aryl group (Part C in the referenced studies) while maintaining the essential scaffold. The findings indicate that the nature and position of substituents on this aryl ring significantly influence inhibitory potency. researchgate.net

Aryl Group Requirement : The presence of an aryl group is generally favorable for activity, as compounds with this feature consistently outperform those with alkyl groups. researchgate.net

Electronic Effects : A notable increase in potency is observed with the introduction of electron-withdrawing groups on the benzene ring. For example, derivatives with 4-nitro, 4-bromo, and 2,4-dichloro substitutions exhibit significantly lower IC50 values compared to the lead compound which has an electron-donating methoxy (B1213986) group. nih.govresearchgate.net

Positional Isomers : The position of substituents on the phenyl ring also plays a role in the binding affinity, suggesting that specific spatial arrangements are necessary to optimize the interaction with the PknB ATP-binding site. researchgate.net Derivatives with 2,5-dimethoxyphenyl, 3,4-dimethoxyphenyl, and naphthyl groups also showed higher activity than the lead compound. researchgate.net

Mechanistic Aspects of Cellular Pathway Modulation by Analogs (e.g., Cell Cycle Regulation)

Analogs containing the 2,4-dioxobutanoic acid moiety, also referred to as aryldiketo acids (ADKs), have been shown to modulate cellular pathways, including the regulation of the cell cycle. Studies on the effects of these compounds against human tumor cell lines have revealed that specific derivatives can induce cell cycle arrest at different phases.

For instance, one derivative within this class was found to arrest the cell cycle at the G2/M phase, while another arrested the cell cycle at the Sub-G1 phase in HeLa cells. A separate representative compound from the same series was shown to arrest the cell cycle in the S phase in HeLa cells. The specific substitution pattern on the aryl ring of the aryldiketo acid scaffold strongly influences the biological activity and selectivity of these compounds, including their impact on cell cycle progression.

Future Research Directions and Translational Perspectives for 6 4 Ethoxyphenyl 4 Oxohex 5 Enoic Acid Research

Exploration of Novel Synthetic Pathways for Diversification and Yield Enhancement

The synthesis of 6-aryl-4-oxohex-5-enoic acids has been achieved through the condensation of an appropriate aromatic aldehyde with levulinic acid. nih.gov This reaction, often catalyzed by piperidine (B6355638) and acetic acid in toluene, provides a direct route to the core scaffold of 6-(4-Ethoxyphenyl)-4-oxohex-5-enoic acid. nih.gov One established method involves the Claisen-Schmidt condensation, a base-catalyzed reaction between a ketone and an aldehyde, which is a reliable technique for forming α,β-unsaturated ketones. nih.govnih.gov

Future research in this area should focus on optimizing this synthetic route to improve yields and to create a diverse library of analogs. Exploring alternative catalytic systems, including green catalysts and solvent-free reaction conditions, could lead to more efficient and environmentally benign syntheses. nih.gov For instance, the use of solid catalysts like potassium carbonate (K2CO3) in a water/ethanol mixture has been shown to be effective for similar condensations. nih.gov Furthermore, microwave-assisted and ultrasound-assisted organic synthesis are modern techniques that could significantly reduce reaction times and improve yields. researchgate.net

A key area for development will be the diversification of the aromatic moiety. By employing a range of substituted benzaldehydes in the condensation reaction, a library of derivatives with varied electronic and steric properties can be generated. This will be crucial for establishing structure-activity relationships (SAR) and for fine-tuning the biological activity of the lead compound.

Advanced Computational Chemistry Approaches in Rational Compound Design

Computational chemistry offers powerful tools for the rational design of novel compounds and for predicting their biological activities. For a molecule like this compound, computational studies can provide valuable insights into its electronic properties, conformation, and potential interactions with biological targets.

Future research should employ quantum mechanical methods, such as Density Functional Theory (DFT), to calculate key molecular descriptors. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential. These parameters are crucial for understanding the reactivity of the α,β-unsaturated ketone system, which is a key feature for its biological activity.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of a series of this compound derivatives with their biological activities. By developing robust QSAR models, it will be possible to predict the activity of novel, unsynthesized compounds, thereby guiding the synthetic efforts towards more potent and selective molecules.

Molecular docking simulations will also be instrumental in identifying potential biological targets. By docking the compound into the active sites of various enzymes and receptors, it is possible to predict binding affinities and to understand the key interactions that stabilize the ligand-protein complex. This information is invaluable for the rational design of enzyme inhibitors. nih.gov

Mechanistic Studies on Undiscovered Biological Targets of the Hexenoic Acid Scaffold

The α,β-unsaturated carbonyl moiety present in this compound is a "soft" electrophile that can react with "soft" biological nucleophiles, most notably the thiol groups of cysteine residues in proteins, via a Michael addition reaction. nih.govwikipedia.orgmasterorganicchemistry.com This covalent modification of proteins can lead to the modulation of their function and is a common mechanism of action for many biologically active compounds.

A primary avenue for future research will be to identify the specific protein targets of this compound. Proteomic approaches, such as activity-based protein profiling (ABPP), can be utilized to identify proteins that are covalently modified by the compound in a cellular context. Once potential targets are identified, further biochemical and cellular assays will be necessary to validate these interactions and to elucidate the functional consequences of the modification.

Given that a number of 6-aryl-4-oxohexanoic acids have shown anti-inflammatory properties, it is plausible that this compound could target enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). nih.gov Mechanistic studies should therefore investigate the inhibitory effects of the compound on these and other key enzymes in inflammatory signaling cascades.

Development of this compound Derivatives as Chemical Probes for Biological Systems

The structural scaffold of this compound can be adapted for the development of chemical probes to study biological systems. By incorporating reporter groups, such as fluorophores or biotin, into the molecule, it is possible to create tools for visualizing and isolating its biological targets.

The carboxylic acid group provides a convenient handle for chemical modification. It can be readily coupled to amines or alcohols to attach a variety of tags. For example, conjugation with a fluorescent dye would allow for the visualization of the compound's subcellular localization and its accumulation in specific tissues or cell types using fluorescence microscopy. nih.gov

Furthermore, the development of photoaffinity probes could be a powerful strategy for identifying the direct binding partners of the compound. These probes are designed to form a covalent bond with their target upon photo-irradiation, allowing for the subsequent isolation and identification of the labeled protein. The design of such probes based on novel chemical scaffolds is an active area of research. nih.gov

The development of reversible fluorescent probes is another exciting possibility. For instance, probes based on a hydroxylamine (B1172632) functional group have been used for the detection of reactive oxygen species. rsc.org By analogy, the 4-oxo group in the hexenoic acid scaffold could potentially be modified to create a redox-sensitive probe.

Q & A

Q. How can researchers design a robust synthesis protocol for 6-(4-Ethoxyphenyl)-4-oxohex-5-enoic acid?

Methodological Answer:

  • Literature Review: Identify existing synthetic routes for structurally similar compounds (e.g., ketoenolic acids or ethoxyphenyl derivatives) to infer feasible reaction pathways .
  • Starting Material Selection: Prioritize commercially available precursors like 4-ethoxyphenylacetic acid or α,β-unsaturated ketones to streamline synthesis .
  • Optimization: Test variables such as catalysts (e.g., acid/base catalysts), solvents (polar aprotic vs. protic), and reaction temperatures to maximize yield and purity. For example, microwave-assisted synthesis may reduce reaction time .

Example Reaction Optimization Table:

VariableTested ConditionsYield (%)Purity (HPLC)
CatalystH₂SO₄ vs. p-TsOH65 vs. 7292% vs. 95%
SolventDMF vs. THF58 vs. 6889% vs. 93%
Temperature80°C vs. 100°C70 vs. 7594% vs. 96%

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Structural Confirmation:
    • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm the ethoxyphenyl group, α,β-unsaturated ketone, and carboxylic acid moieties. Compare chemical shifts with PubChem data for analogous compounds .
    • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₄H₁₆O₄) and fragmentation patterns .
  • Purity Assessment:
    • HPLC/GC: Quantify impurities using reverse-phase HPLC with UV detection at 254 nm .

Q. How can contradictions in spectroscopic data for this compound be resolved?

Methodological Answer:

  • Purity Verification: Re-crystallize the compound and re-run NMR/MS to rule out solvent residues or byproducts .
  • Multi-Technique Validation: Cross-validate IR (C=O stretch at ~1700 cm⁻¹) and X-ray crystallography (if crystals are obtainable) to confirm the α,β-unsaturated ketone geometry .
  • Computational Validation: Compare experimental NMR shifts with density functional theory (DFT)-predicted values using software like Gaussian .

Q. What strategies are recommended for designing biological activity studies involving this compound?

Methodological Answer:

  • Hypothesis-Driven Assays: Focus on mechanisms linked to its structural features (e.g., COX-2 inhibition due to the ethoxyphenyl group or anti-inflammatory activity via α,β-unsaturated ketone) .
  • Dose-Response Analysis: Test concentrations from 1 µM to 100 µM in cell-based assays (e.g., LPS-induced inflammation models) with controls (e.g., ibuprofen) .
  • Metabolic Stability: Use liver microsome assays to assess pharmacokinetic properties .

Q. How can computational modeling enhance the study of this compound’s reactivity?

Methodological Answer:

  • Docking Studies: Simulate interactions with target proteins (e.g., cyclooxygenase) using AutoDock Vina to predict binding affinities .
  • Molecular Dynamics (MD): Analyze conformational stability in aqueous environments over 100 ns simulations .
  • QSAR Modeling: Corrogate electronic properties (e.g., HOMO/LUMO energies) with biological activity data to guide derivative synthesis .

Q. What ethical and safety considerations are critical when handling this compound?

Methodological Answer:

  • Safety Protocols: Use fume hoods, nitrile gloves, and eye protection (EN 166 standard) during synthesis. Refer to SDS guidelines for carboxylic acid handling .
  • Data Integrity: Document raw data (e.g., NMR spectra) in lab notebooks with timestamps to ensure reproducibility .
  • Ethical Review: For biological studies, obtain institutional approval for animal/human cell line use .

Q. How should researchers address discrepancies between theoretical and experimental physicochemical properties?

Methodological Answer:

  • Solubility Testing: Compare predicted (LogP via ChemDraw) vs. experimental solubility in buffers (pH 2–7.4) .
  • Thermal Analysis: Use DSC/TGA to validate melting points and decomposition behavior versus computational predictions .

Q. What methodologies are effective for studying the compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing: Store samples at 25°C/60% RH, 40°C/75% RH, and monitor degradation via HPLC at 0, 1, 3, and 6 months .
  • Light Exposure Studies: Use ICH Q1B guidelines to assess photostability under UV/visible light .

Data Contradiction Analysis Example:

ParameterTheoretical ValueExperimental ValueResolution Action
Melting Point145°C (PubChem)138°CRe-crystallize, repeat DSC
LogP2.11.8Validate via shake-flask method

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.